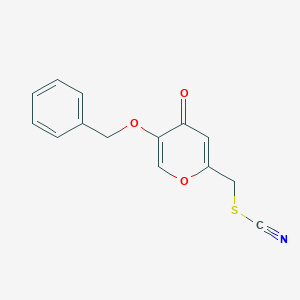

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one

Vue d'ensemble

Description

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one is an organic compound that features a pyran ring substituted with a thiocyanatomethyl group and a benzyloxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one typically involves the thiocyanation of a benzylic compound. One common method is the AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds using N-thiocyanatosaccharin . This reaction proceeds via a free radical pathway, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of readily available raw materials and efficient reaction conditions is crucial for cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl thiocyanate: Similar in structure but lacks the pyran ring.

2-Thiocyanatomethyl-4H-pyran-4-one: Similar but without the benzyloxy group.

Uniqueness

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one is unique due to the presence of both the thiocyanatomethyl and benzyloxy groups on the pyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one, a derivative of the pyranone class, has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly concerning its anticancer, antibacterial, and antioxidant properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound's structure can be confirmed through various spectroscopic methods, including NMR and IR spectroscopy. For example, characteristic absorption bands in the IR spectrum help identify functional groups present in the molecule.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. A study reported that at a concentration of 2.6 µM, this compound significantly inhibited neoplastic cell growth in murine leukemia L1210 and human leukemia K562 cells, as well as rat pituitary GH4C1 cells (p < 0.05) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Effect on DNA Synthesis | Effect on Protein Synthesis |

|---|---|---|---|

| L1210 (Murine) | 2.6 | Inhibited | Inhibited |

| K562 (Human) | Not reported | Not reported | Not reported |

| GH4C1 (Rat) | Not reported | Inhibited | Not reported |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that derivatives of the pyranone scaffold can inhibit various Gram-positive bacteria more effectively than traditional antibiotics like ampicillin. For instance, certain derivatives exhibited lower IC50 values against tested strains .

Table 2: Antibacterial Activity of Pyran Derivatives

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 4g | Staphylococcus aureus | 0.329 |

| 4j | Bacillus cereus | Not effective |

| Ampicillin | Various strains | Comparison basis |

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. Compounds derived from the pyranone class showed promising free radical scavenging activities comparable to known antioxidants such as BHT .

Table 3: Antioxidant Activity Comparison

| Compound | Scavenging Activity (%) at 1 mg/mL | IC50 (mM) |

|---|---|---|

| 4g | 90.50 | 0.329 |

| 4j | 88.00 | 0.1941 |

| BHT | 95.30 | 0.245 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Anticancer Mechanism: The compound inhibits cell proliferation by targeting key proteins involved in the cell cycle, such as CDK2, leading to apoptosis through caspase activation . Molecular docking studies suggest that it binds effectively to the ATP-binding site of CDK2.

- Antibacterial Mechanism: The antibacterial effect is likely due to membrane disruption and interference with bacterial protein synthesis pathways .

- Antioxidant Mechanism: The radical scavenging activity is attributed to the electron-donating ability of the thiocyanate group, which stabilizes free radicals .

Propriétés

IUPAC Name |

(4-oxo-5-phenylmethoxypyran-2-yl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c15-10-19-9-12-6-13(16)14(8-17-12)18-7-11-4-2-1-3-5-11/h1-6,8H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHVCPXPMHSLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171446 | |

| Record name | 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183582-31-2 | |

| Record name | 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183582312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.